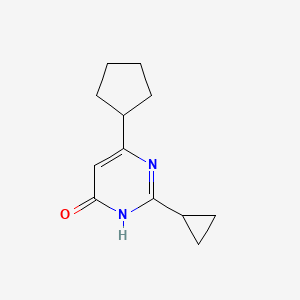
3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography1. However, without specific data, I can’t provide a detailed molecular structure analysis.Chemical Reactions
The chemical reactions involving aminopiperidines and triazines can be quite diverse, depending on the other functional groups present in the molecule1.
Scientific Research Applications
Synthesis and Biological Activity
Antibacterial and Antifungal Agents : Research on new fluorine-containing thiadiazolotriazinones and other 1,2,4-triazine derivatives has highlighted their potential as antibacterial and antifungal agents. These studies involve synthesizing various substituted 1,2,4-triazine derivatives and evaluating their biological activities, which have shown promising results against a range of microbial species (Holla, Bhat, & Shetty, 2003); (El‐Brollosy, 2000).
Anticancer Activity : Some studies have focused on the synthesis of S-glycosyl and S-alkyl derivatives of 1,2,4-triazin-5(4H)-one, revealing significant anticancer activities against various cancer cell lines. These findings underscore the compound's potential in cancer research and therapy (Saad & Moustafa, 2011).
Dual Inhibition of EGFR and HER2 : Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines, including derivatives similar to the query compound, have been optimized for dual inhibition of EGFR and HER2 protein tyrosine kinases, showing promising efficacy in tumor xenograft models. This highlights its potential application in targeted cancer therapy (Fink et al., 2011).
Corrosion Inhibition : 1,2,4-Triazine derivatives have also been studied for their corrosion inhibition properties on mild steel in hydrochloric acid, suggesting their potential utility in industrial applications related to metal preservation and protection (John et al., 2017).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, or flammable1.
Future Directions
The future directions for research on a compound depend on its potential applications. This could involve studying its biological activity, improving its synthesis, or finding new uses for it1.
properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-4H-1,2,4-triazin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.ClH/c9-6-1-3-13(4-2-6)8-11-7(14)5-10-12-8;/h5-6H,1-4,9H2,(H,11,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTBWVSJIHJVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=CC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















